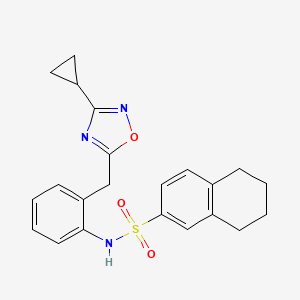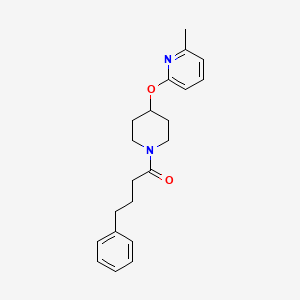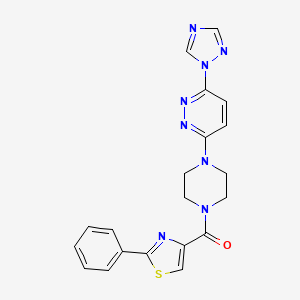
1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolinesTetrahydroisoquinolines are known for their presence in various natural products and synthetic compounds, exhibiting a wide range of pharmacological properties .
Vorbereitungsmethoden
The synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . This reaction leads to the formation of 3,4-dihydroisoquinoline derivatives. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Analyse Chemischer Reaktionen
1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride involves its interaction with various molecular targets and pathways. It has been shown to protect against rotenone-induced mortality and biochemical changes in the brain, suggesting its potential role in neuroprotection . The compound may exert its effects by modulating neurotransmitter release and inhibiting oxidative stress .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline: This compound shares a similar core structure but lacks the methyl and hydroxyl groups, resulting in different pharmacological properties.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar to the compound but without the hydroxyl group, leading to variations in biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct pharmacological profile and potential therapeutic applications .
Eigenschaften
IUPAC Name |
1-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-7-10-6-9(12)3-2-8(10)4-5-11-7;/h2-3,6-7,11-12H,4-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMRFIMEBFZMAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C=CC(=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[3,5-Difluoro-4-(2-methoxyethoxy)phenyl]methanamine](/img/structure/B2979713.png)
![N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2979714.png)





![N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2979725.png)
![ethyl 4-[3-[(4-methylphenyl)sulfonyl]-4-oxocinnolin-1(4H)-yl]benzoate](/img/structure/B2979728.png)




![4-[(Z)-2-Cyano-3-(2,5-dimethylanilino)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2979736.png)
